

indapamide hemihydrate crystal structure determination

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Compound Focus: Indapamide hemihydrate

CAS No.: 180004-24-4

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Experimental Protocols for Key Techniques

For researchers aiming to reproduce or build upon these findings, here is a summary of the methodologies cited in the literature.

Technique	Reported Experimental Protocol
Single-Crystal X-ray Diffraction (XRD)	Crystals grown from hexane-acetonitrile solution via slow evaporation at room temperature. Data collected at 100 K using CuKα radiation ($\lambda = 1.54178 \text{ \AA}$). Structure solved in the monoclinic I2/a space group [1].
X-ray Powder Diffraction (XRPD)	Laboratory X-ray powder diffraction data used for structure solution, confirming the presence of weakly bound water molecules in voids between indapamide molecules [2].
Differential Scanning Calorimetry (DSC)	Samples of 5-10 mg were heated to 190 °C to melt the crystalline hemihydrate (evaporating water) and then cooled to form the amorphous glass. Heating and cooling rates of 10 °C/min were typically used [3] [4].
Thermogravimetric Analysis (TGA)	Used to confirm hydrate content. A mass loss of about 2% upon heating to 120 °C was consistent with the presence of water in the hemihydrate structure [1].

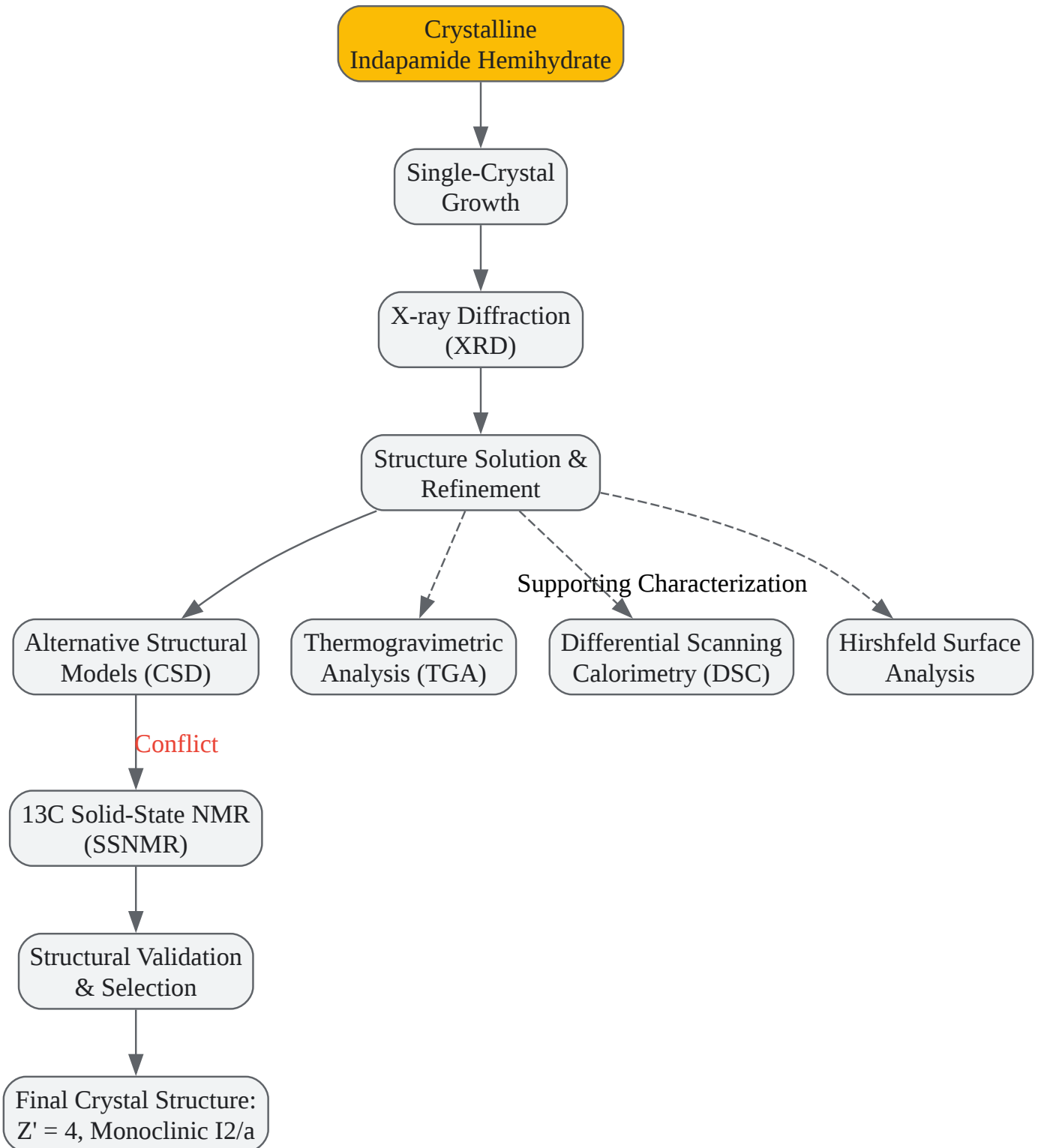
Further Research and Characterization

The study of indapamide's solid-state forms extends beyond the basic crystal structure determination.

- **Physical Ageing of Amorphous Indapamide:** The amorphous form, obtained by melting and quenching the crystalline material, undergoes **physical ageing** (structural relaxation) when annealed below its glass transition temperature (T_g). This process, characterized by **enthalpy relaxation (ΔH_r)**, is studied using DSC. The kinetics of this ageing process can be modeled using the **Kohlrausch-Williams-Watts (KWW)** equation [3] [4].
- **Intermolecular Interactions Analysis:** The crystal structure is stabilized by a network of intermolecular interactions, including **O-H...O**, **N-H...O**, **C-H...O** hydrogen bonds and **π ... π stacking**. These can be qualitatively and quantitatively analyzed using **Hirshfeld surface analysis** [1].

Workflow for Structure Determination

The following diagram illustrates the general workflow for determining the crystal structure of **indapamide hemihydrate**, integrating the key techniques discussed:



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Workflow for **indapamide hemihydrate** crystal structure determination.

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References

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3. Physical Ageing of Amorphous Indapamide Characterised ... [pmc.ncbi.nlm.nih.gov]
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